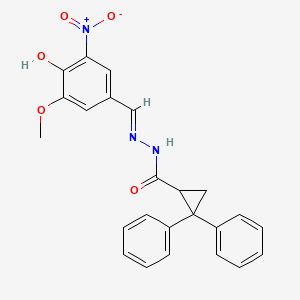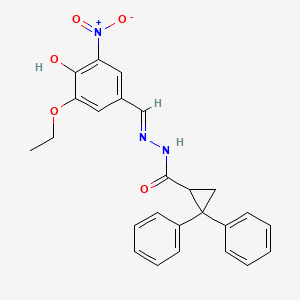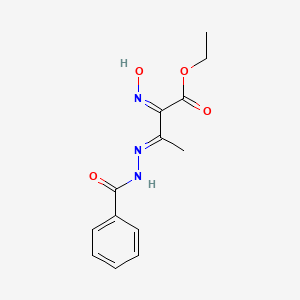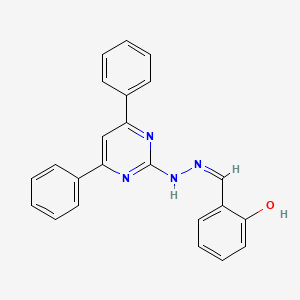
N'-(4-hydroxy-3-methoxybenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide
説明
N-(4-hydroxy-3-methoxybenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide, also known as HMPH, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. HMPH is a hydrazide derivative of piperazine and has a molecular weight of 360.45 g/mol. The purpose of
作用機序
The mechanism of action of N'-(4-hydroxy-3-methoxybenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of various enzymes, including tyrosinase, acetylcholinesterase, and butyrylcholinesterase. It has also been found to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and angiogenesis. This compound has been shown to induce the production of reactive oxygen species (ROS) and activate the MAPK signaling pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including tyrosinase, acetylcholinesterase, and butyrylcholinesterase. It has also been found to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and angiogenesis. This compound has been shown to induce the production of reactive oxygen species (ROS) and activate the MAPK signaling pathway, leading to apoptosis in cancer cells.
実験室実験の利点と制限
One of the major advantages of N'-(4-hydroxy-3-methoxybenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide is its ease of synthesis and high yield. It can be synthesized using a simple and efficient method, and the resulting product is typically of high purity. This compound has also been found to exhibit a wide range of biological activities, making it a versatile compound for various research applications. However, one of the limitations of this compound is its potential toxicity, especially at higher doses. Further research is needed to determine the optimal dosage and potential side effects of this compound.
将来の方向性
There are several future directions for research on N'-(4-hydroxy-3-methoxybenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide. One of the areas of focus could be the development of this compound derivatives with improved efficacy and reduced toxicity. Another area of research could be the investigation of the potential use of this compound in combination with other anticancer agents for the treatment of cancer. Further studies are also needed to determine the optimal dosage and potential side effects of this compound in humans. Overall, this compound has shown promising results in preclinical studies, and further research is needed to determine its potential therapeutic applications.
科学的研究の応用
N'-(4-hydroxy-3-methoxybenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. In particular, this compound has shown promising results in the treatment of cancer, especially breast cancer. It has been found to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway. This compound has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase.
特性
IUPAC Name |
N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O3/c1-19-7-9-20(10-8-19)6-5-16(22)18-17-12-13-3-4-14(21)15(11-13)23-2/h3-4,11-12,21H,5-10H2,1-2H3,(H,18,22)/b17-12+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAQUBGDEFSCWAT-SFQUDFHCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCC(=O)NN=CC2=CC(=C(C=C2)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)CCC(=O)N/N=C/C2=CC(=C(C=C2)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


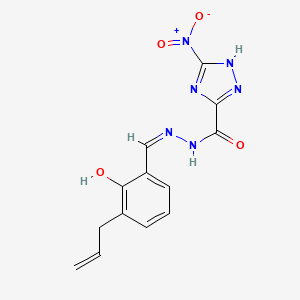
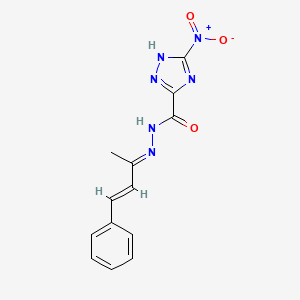
![N'-(2-hydroxybenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide](/img/structure/B3725291.png)

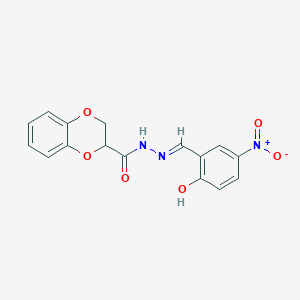
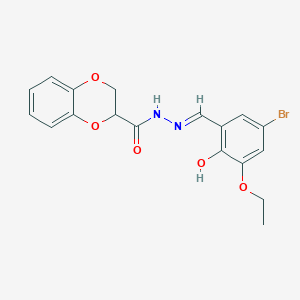
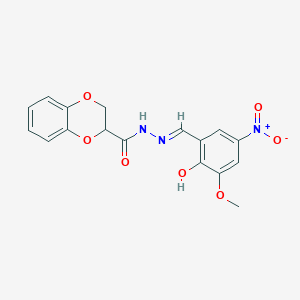
![N'-[(2-methyl-1H-indol-3-yl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B3725332.png)
![2,2-diphenyl-N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]cyclopropanecarbohydrazide](/img/structure/B3725334.png)
